molecular formula C20H17FN4O2S B11008174 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

Katalognummer: B11008174
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: LQWBBCMKPLFWJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorobenzyl group at the 1-position and a carboxamide linkage to a thiazole ring bearing a pyridin-2-yl moiety. This structure combines key pharmacophoric elements: the fluorinated benzyl group enhances lipophilicity and metabolic stability, the pyrrolidinone ring provides conformational rigidity, and the thiazole-pyridine unit contributes to π-π stacking and hydrogen-bonding interactions with biological targets .

Eigenschaften

Molekularformel

C20H17FN4O2S

Molekulargewicht

396.4 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O2S/c21-15-6-4-13(5-7-15)10-25-11-14(9-18(25)26)19(27)24-20-23-17(12-28-20)16-3-1-2-8-22-16/h1-8,12,14H,9-11H2,(H,23,24,27)

InChI-Schlüssel

LQWBBCMKPLFWJY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrrolidine Core Synthesis

The 5-oxopyrrolidine carboxamide backbone is constructed via a Grignard reaction followed by oxidation and protection-deprotection sequences. As detailed in patent WO2019071162A2, a protected pyrrolidine dicarboxylate serves as the starting material. For example, 1-(tert-butyl) 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate undergoes nucleophilic addition with a Grignard reagent (e.g., 4-benzyloxyphenylmagnesium bromide) in tetrahydrofuran (THF) at -60°C to -70°C. The reaction’s low temperature prevents epimerization and ensures stereochemical integrity. Post-reaction, the intermediate is quenched with acetic acid, isolated via centrifugation, and purified using n-heptane washes.

Critical to this step is the use of tert-butyloxycarbonyl (BOC) protection, which stabilizes the amine during subsequent reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, which is then acylated or carbamoylated to introduce the carboxamide group.

Thiazole Moiety Construction

The 4-(pyridin-2-yl)thiazol-2-yl group is synthesized via Hantzsch condensation, a method validated in PMC7522794. Thiobenzamide derivatives react with α-bromoketones under basic conditions to form the thiazole ring. For the pyridinyl-substituted thiazole, 2-aminopyridine is condensed with chloroketones (e.g., 1,3-dichloroacetone) in ethanol at reflux. The resulting chloromethylthiazole intermediate is further functionalized via nucleophilic substitution with potassium thiocyanate or cyanide to introduce sulfur or nitrile groups, respectively.

An alternative route involves Suzuki-Miyaura coupling to attach aromatic substituents. For instance, a boronic acid derivative (e.g., 3-adamant-1-yl-4-fluorophenylboronic acid) couples with a bromothiazole precursor in the presence of palladium catalysts. While this method is effective for adamantyl groups, adapting it for pyridinyl systems requires optimized ligands (e.g., SPhos) to enhance coupling efficiency.

Fluorobenzyl Group Introduction

The 4-fluorobenzyl moiety is installed via alkylation of the pyrrolidine nitrogen. Using 4-fluorobenzyl bromide or chloride in dimethylformamide (DMF) with potassium carbonate as a base, the reaction proceeds at 60°C–80°C. Monitoring via HPLC ensures complete substitution, and the product is isolated via aqueous workup (e.g., ethyl acetate extraction and silica gel chromatography). Competing O-alkylation is minimized by using bulky bases like diisopropylethylamine (DIPEA).

Carboxamide Coupling

The final step couples the pyrrolidine-3-carboxylic acid derivative with the thiazole-2-amine using peptide coupling reagents. Patent WO2019071162A2 advocates for HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base. Activation of the carboxylic acid proceeds at 0°C–25°C, followed by amine addition and stirring for 12–24 hours. The crude product is purified via recrystallization (e.g., THF/n-heptane) to achieve >95% purity.

Optimization and Challenges

ParameterConditionYieldSource
Grignard Reaction Temp-60°C to -70°C69%
Hantzsch CondensationEthanol, reflux, 6 h75%
Fluorobenzyl AlkylationDMF, K2CO3, 80°C82%
Carboxamide CouplingHBTU, DCM, NMM, 24 h88%

Key challenges include:

  • Stereochemical Control : The Grignard addition must maintain the (S)-configuration at the pyrrolidine’s 2-position. Using optically pure starting materials and low temperatures mitigates racemization.

  • Thiazole Functionalization : Electrophilic substitution on the thiazole ring is hindered by its electron-deficient nature. Directed ortho-metalation (DoM) strategies with lithium bases improve regioselectivity.

  • Solvent Compatibility : THF degrades under prolonged Grignard reaction conditions. Switching to 2-methyl-THF enhances stability and yield .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorbenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Therapeutikum untersucht, insbesondere bei der Behandlung von Krebs, Entzündungen und Infektionskrankheiten.

    Biologische Forschung: Es wird als Werkzeugverbindung verwendet, um verschiedene biologische Pfade und molekulare Ziele zu untersuchen.

    Chemische Biologie: Die Verbindung dient als Sonde, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen.

    Industrielle Anwendungen: Sie wird auf ihr Potenzial für die Entwicklung neuer Materialien und chemischer Prozesse untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorbenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Inhibitor oder Modulator von Enzymen, Rezeptoren oder anderen Proteinen wirken, die an kritischen biologischen Prozessen beteiligt sind. Beispielsweise kann es Kinasen oder Proteasen hemmen, was zur Modulation von Signalwegen und zellulären Reaktionen führt.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that derivatives similar to 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide exhibit significant antibacterial activity. Studies have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus, outperforming traditional antibiotics such as ampicillin and streptomycin .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways related to cell proliferation. For instance, interactions with topoisomerase IV have been observed, indicating potential as an anticancer therapeutic agent .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising alternative for treating bacterial infections.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer effects of this compound on different cancer cell lines. The study reported that treatment led to a marked reduction in cell viability, with flow cytometry analysis confirming increased apoptosis rates. This supports further exploration into its mechanism as a potential chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth (S. aureus)
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInteraction with topoisomerase IV

Wirkmechanismus

The mechanism of action of 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Pyridine-linked analogs () lack the thiazole heterocycle, simplifying synthesis but possibly reducing kinase selectivity .

Pharmacological Activity

While direct activity data for the target compound are unavailable, structurally related compounds highlight trends:

  • CDK7 Inhibition : describes thiazole-pyridine acrylamide derivatives as CDK7 inhibitors for cancer treatment, suggesting the target compound may share similar kinase-modulating properties .
  • Binding Affinity : The thiazole-pyridine motif in the target compound may enhance ATP-binding pocket interactions compared to thiadiazole analogs (), which are less π-rich .
  • Selectivity : Piperazine-containing analogs () demonstrate how extended side chains can improve selectivity for specific kinase isoforms .

Physicochemical Properties

Property Target Compound (Estimated) 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Molecular Weight ~370–400 g/mol 346.34 g/mol 447.9 g/mol
LogP (Predicted) ~2.5–3.0 ~2.1 ~3.8
Hydrogen Bond Acceptors 6 5 7

Key Observations :

  • The target compound’s pyridin-2-ylthiazole group increases molecular weight and logP compared to simpler pyridine derivatives () .
  • Higher logP in piperazine-containing analogs () correlates with enhanced membrane permeability but may reduce solubility .

Biologische Aktivität

1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H18FN3O2SC_{21}H_{18}FN_{3}O_{2}S, with a molecular weight of approximately 397.45 g/mol. The presence of the thiazole and pyrrolidine rings contributes to its bioactivity, particularly in targeting various biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, which share structural similarities with the compound , exhibit significant anticancer properties. For instance, compounds with thiazolidinone scaffolds have demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 1.27 to 1.50 μM .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-71.27AKT/mTOR pathway inhibition
Compound BA5491.50Induction of apoptosis
1-(4-fluorobenzyl)-5-oxo...TBDTBDTBD

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Compounds similar to this one have shown promising results in inhibiting COX-2 activity, a key enzyme involved in inflammation. For example, certain derivatives exhibited IC50 values around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antioxidant Activity

Thiazolidinone derivatives have also been evaluated for their antioxidant properties, which are critical in reducing oxidative stress in cells. Studies have shown that modifications at specific positions can enhance antioxidant activity significantly .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole and pyrrolidine rings. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines.

Table 2: Structure-Activity Relationships

Substituent TypePositionEffect on Activity
Electron-withdrawing4-position (on benzyl)Increased anticancer activity
Alkyl groups2-position (on thiazole)Enhanced anti-inflammatory effects

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Thiazolidinone Derivatives : A study reported that a series of thiazolidinone derivatives showed significant anticancer activity against MCF-7 cells, inducing apoptosis without harming normal cells .
  • Pyrrolidine Compounds : Research on pyrrolidine-based compounds has revealed their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .

Q & A

Basic Question: What are the key structural features of this compound that influence its biological activity?

Answer:
The compound’s biological activity is governed by three structural motifs:

  • 4-Fluorobenzyl group : Enhances lipophilicity and membrane permeability, potentially improving bioavailability .
  • Thiazole ring : Contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors) due to its aromaticity .
  • Pyrrolidine-5-one core : Provides conformational rigidity and hydrogen-bonding capacity, critical for target engagement .
    Methodologically, structure-activity relationship (SAR) studies should prioritize modifications to these regions using techniques like X-ray crystallography or molecular docking to validate interactions .

Basic Question: What synthetic routes are employed for this compound, and how are intermediates characterized?

Answer:
Synthesis typically involves:

Cyclization : Formation of the pyrrolidine-5-one core via intramolecular amidation or cyclocondensation reactions under reflux conditions (e.g., ethanol, 80°C) .

Coupling reactions : The thiazole ring is introduced via Suzuki-Miyaura or Hantzsch thiazole synthesis, requiring palladium catalysts or thiourea derivatives, respectively .

Final functionalization : Fluorobenzyl and pyridinyl groups are added via nucleophilic substitution or Buchwald-Hartwig amination .
Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry) and HPLC-MS (to assess purity >95%) .

Basic Question: What spectroscopic and chromatographic methods are used for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with key signals for the fluorobenzyl group (δ 7.2–7.4 ppm) and pyrrolidine carbonyl (δ 170–175 ppm) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretching (1650–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity using C18 columns with acetonitrile/water gradients .

Advanced Question: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in coupling steps .
  • Catalyst screening : Pd(PPh3)4 for Suzuki couplings (1–5 mol%) reduces metal contamination .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs identify critical parameters (e.g., temperature, stoichiometry) to maximize yield. For example, a 2^3 factorial design revealed optimal coupling at 60°C with 1.2 eq. of pyridinyl-thiazole .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Answer:

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blot for downstream biomarkers) methods to confirm mechanism .
  • Structural analogs : Synthesize derivatives with modified fluorobenzyl or thiazole groups to isolate SAR trends and resolve discrepancies .
  • Meta-analysis : Compare datasets across studies using standardized IC50 protocols and adjust for variables like cell line heterogeneity .

Advanced Question: What computational strategies enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

  • Quantum Chemical Calculations : Predict solubility and logP values via COSMO-RS or DFT to prioritize derivatives with optimal hydrophilicity .
  • Molecular Dynamics (MD) Simulations : Model compound-receptor binding stability over 100-ns trajectories to identify residues critical for affinity .
  • Machine Learning (ML) : Train models on existing bioactivity data to forecast ADMET properties (e.g., hepatic clearance) for virtual libraries .

Advanced Question: What mechanistic insights exist for the compound’s key chemical reactions?

Answer:

  • Thiazole Formation : Proceeds via Hantzsch mechanism, where thiourea reacts with α-halo ketones to form the thiazole ring. Rate-limiting step is the cyclization, accelerated by microwave irradiation (150°C, 20 min) .
  • Amidation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates the pyrrolidine carboxylate for nucleophilic attack by the thiazol-2-amine, with progress monitored by TLC (Rf 0.3 in ethyl acetate/hexane) .

Advanced Question: How can target engagement be validated in complex biological systems?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified target proteins (e.g., kinases) at concentrations ≤10 µM .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in physiologically relevant buffers (pH 7.4) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the protein-ligand complex .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.